molecular formula C14H23N B189168 2,4-Di-tert-butylaniline CAS No. 2909-84-4

2,4-Di-tert-butylaniline

Cat. No.: B189168
CAS No.: 2909-84-4
M. Wt: 205.34 g/mol
InChI Key: PWGOAQYJIYOGBG-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .

Preparation Methods

2,4-Di-tert-butylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective substitution at the 2 and 4 positions .

Industrial production methods often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

2,4-Di-tert-butylaniline undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Di-tert-butylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylaniline varies depending on its application. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins. For example, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell death . The compound can also interfere with redox homeostasis and intracellular metabolism, affecting the overall viability of cells .

Comparison with Similar Compounds

2,4-Di-tert-butylaniline can be compared with other similar compounds such as:

These comparisons highlight the unique positioning of the tert-butyl groups in this compound, which affects its chemical behavior and applications.

Properties

IUPAC Name

2,4-ditert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOAQYJIYOGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334340
Record name 2,4-ditert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-84-4
Record name 2,4-ditert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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